molecular formula C18H28N2O8 B558427 Boc-Glu(Osu)-Otbu CAS No. 81659-82-7

Boc-Glu(Osu)-Otbu

Cat. No. B558427
CAS RN: 81659-82-7
M. Wt: 400.4 g/mol
InChI Key: ZZGDWIAZPUAPHR-NSHDSACASA-N
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Description

“Boc-Glu(Osu)-Otbu” is a chemical compound with the molecular formula C18H28N2O8 . It is used in various chemical and biochemical applications.


Synthesis Analysis

“Boc-Glu(Osu)-Otbu” can be used for the solid-phase peptide synthesis . The synthesis process involves complex chemical reactions that require precise control of conditions to ensure the desired product is obtained.


Molecular Structure Analysis

The molecular structure of “Boc-Glu(Osu)-Otbu” is defined by its molecular formula, C18H28N2O8 . The exact structure can be determined using various analytical techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “Boc-Glu(Osu)-Otbu” are complex and can vary depending on the conditions and the presence of other chemicals . Detailed analysis of these reactions would require specific experimental data.


Physical And Chemical Properties Analysis

“Boc-Glu(Osu)-Otbu” is a solid compound . Its molecular weight is 400.43 . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

“Boc-Glu(Osu)-Otbu” is a compound used in the field of peptide synthesis . It’s used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . This process is important in the creation of peptides, which are short chains of amino acids that play crucial roles in biological functions.

The methods of application or experimental procedures involve using “Boc-Glu(Osu)-Otbu” in the solid-phase peptide synthesis . The specifics of these procedures can vary widely depending on the particular peptide being synthesized and the specific experimental setup.

  • Scientific Field : Peptide Synthesis
  • Summary of the Application : “Boc-Glu(Osu)-Otbu” is used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . This process is crucial in the creation of peptides, which are short chains of amino acids that play vital roles in biological functions .
  • Methods of Application or Experimental Procedures : The compound is used in the solid-phase peptide synthesis . The specifics of these procedures can vary widely depending on the particular peptide being synthesized and the specific experimental setup .
  • Results or Outcomes : The successful use of “Boc-Glu(Osu)-Otbu” in peptide synthesis would result in the creation of the desired peptide . However, I couldn’t find specific quantitative data or statistical analyses related to the use of "Boc-Glu(Osu)-Otbu" .

Safety And Hazards

“Boc-Glu(Osu)-Otbu” is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . This means it is harmful if swallowed. Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGDWIAZPUAPHR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562666
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(Osu)-Otbu

CAS RN

81659-82-7
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Burg, DV Filippov, R Hermanns… - Bioorganic & medicinal …, 2002 - Elsevier
Elevated levels of glutathione-S-transferase (GST) isoenzymes are found in many tumor cells and are thought to play a role in the onset of multidrug resistance (MDR). To evaluate the …
Number of citations: 99 www.sciencedirect.com
DS Kwon, CH Lin, S Chen, JK Coward… - Journal of Biological …, 1997 - ASBMB
The bifunctional glutathionylspermidine synthetase/amidase from Escherichia coli catalyzes both the ATP-dependent formation of an amide bond between N 1 of spermidine (N-(3-…
Number of citations: 62 www.jbc.org
S Ouwerkerk-Mahadevan, JH Van Boom… - Biochemical …, 1995 - portlandpress.com
Inhibitors of rat and human Alpha- and Mu-class glutathione S-transferases that effectively inhibit the glutathione (GSH) conjugation of bromosulphophthalein in the rat liver cytosolic …
Number of citations: 28 portlandpress.com

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